Ethyl 2-amino-3,5-difluorobenzoate
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Overview
Description
Ethyl 2-amino-3,5-difluorobenzoate is an organic compound with the molecular formula C9H9F2NO2 It is a fluorinated benzoate derivative, characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring, an amino group at the 2 position, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3,5-difluorobenzoate typically involves the fluorination of a suitable benzoate precursor followed by amination and esterification reactions. One common method involves the following steps:
Fluorination: A suitable benzoate precursor is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amination: The fluorinated intermediate is then subjected to amination using ammonia or an amine source in the presence of a catalyst.
Esterification: The final step involves esterification of the amino-fluorobenzoic acid with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-3,5-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted benzoates depending on the reagents used.
Oxidation Products: Oxidized derivatives such as nitrobenzoates.
Reduction Products: Reduced derivatives like aminobenzoates.
Coupling Products: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
Ethyl 2-amino-3,5-difluorobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3,5-difluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. The amino group can form hydrogen bonds, while the ester group can undergo hydrolysis, releasing the active compound. These interactions contribute to its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-amino-3,5-difluorobenzoate can be compared with other fluorinated benzoates and amino benzoates:
Similar Compounds:
Uniqueness:
- The specific positioning of the fluorine atoms at the 3 and 5 positions, along with the amino group at the 2 position, imparts unique chemical and biological properties to this compound. This configuration enhances its reactivity and potential applications compared to other similar compounds.
Biological Activity
Ethyl 2-amino-3,5-difluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group at the 2-position and fluorine atoms at the 3 and 5 positions of the benzoate ring. This configuration enhances its reactivity and potential interactions with biological targets. The molecular formula for this compound is C9H8F2NO2.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine enhances binding affinity and selectivity towards certain biological targets, while the amino group can form hydrogen bonds, facilitating interactions with proteins. The ester group can also undergo hydrolysis, releasing active components that may exert therapeutic effects.
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. This compound may inhibit bacterial growth by interfering with essential metabolic pathways.
- Enzyme Modulation : The compound has been investigated for its potential to modulate enzyme activity. It may act as an inhibitor or activator of specific enzymes involved in metabolic processes, influencing physiological responses.
- Antiparasitic Activity : Research suggests that fluorinated compounds can exhibit antiparasitic effects. This compound may have potential applications in treating parasitic infections by disrupting metabolic pathways in parasites .
Case Studies
A study published in PMC explored the structural requirements for inhibitors of human topoisomerases, highlighting the importance of fluorinated compounds in enhancing biological activity. This compound was noted for its potential as a biochemical probe due to its structural features .
Comparative Analysis
A comparative analysis of this compound with other similar compounds reveals significant differences in biological activity:
Compound Name | Biological Activity | EC50 (μM) |
---|---|---|
This compound | Antimicrobial & Enzyme Modulation | TBD |
Ethyl 4-amino-3,5-difluorobenzoate | Moderate Antiparasitic Activity | ~0.395 |
Ethyl 3-amino-2,5-difluorobenzoate | Significant Enzyme Interaction | TBD |
TBD : To Be Determined
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors such as difluorobenzoic acid. Its applications extend beyond medicinal chemistry into materials science and organic synthesis as a building block for more complex fluorinated compounds.
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
ethyl 2-amino-3,5-difluorobenzoate |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 |
InChI Key |
OHRHQIJPMZZFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)F)N |
Origin of Product |
United States |
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